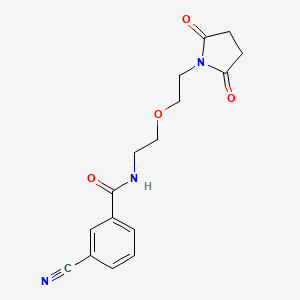

3-cyano-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide

Description

3-cyano-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide is a complex organic compound that features a cyano group, a benzamide moiety, and a pyrrolidinone ring

Properties

IUPAC Name |

3-cyano-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4/c17-11-12-2-1-3-13(10-12)16(22)18-6-8-23-9-7-19-14(20)4-5-15(19)21/h1-3,10H,4-9H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTMIOQDEBXVHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide typically involves multiple steps. One common method starts with the preparation of 2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide, which is then reacted with ethylene glycol to introduce the ethoxyethyl group.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents would be chosen to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Substitution: The benzamide moiety can undergo substitution reactions to introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary amines. Substitution reactions would result in various substituted benzamides .

Scientific Research Applications

3-cyano-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.

Medicine: Its structural features suggest it could interact with biological targets, making it a potential lead compound for the development of new therapeutics.

Mechanism of Action

The mechanism of action of 3-cyano-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The cyano group and the benzamide moiety could play crucial roles in binding to the target, while the pyrrolidinone ring might influence the compound’s overall conformation and stability .

Comparison with Similar Compounds

Similar Compounds

2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: This compound shares the cyano and pyrrolidinone features but lacks the ethoxyethyl and benzamide groups.

3-cyanopyridine derivatives: These compounds also contain a cyano group and are known for their biological activities.

Uniqueness

3-cyano-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the ethoxyethyl linker and the benzamide moiety distinguishes it from simpler cyano compounds and may enhance its interactions with biological targets .

Biological Activity

3-Cyano-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C17H22N4O4

- Molar Mass : 342.39 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific molecular targets.

The compound is believed to modulate the activity of certain enzymes and receptors, which can lead to therapeutic effects. It may act as an inhibitor of specific pathways involved in disease processes, particularly in cancer therapy and inflammatory conditions.

In Vitro Studies

Recent studies have demonstrated the compound's efficacy against various cell lines. For instance:

- Anticancer Activity : In vitro tests revealed that the compound inhibits proliferation in several cancer cell lines, suggesting potential as an anticancer agent.

- Antimicrobial Properties : Preliminary tests show that it possesses antibacterial and antifungal activities, making it a candidate for further development in treating infectious diseases.

Data Table: Biological Activity Summary

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction via caspase activation.

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties against Staphylococcus aureus and Candida albicans. The compound showed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, demonstrating its potential as a therapeutic agent against these pathogens.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for synthesizing 3-cyano-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide, and what key reaction conditions must be controlled to optimize yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with retrosynthetic analysis to identify precursor fragments, such as the benzamide core and pyrrolidinyl-ethoxy-ethyl side chain. Key steps include nucleophilic substitution for introducing the pyrrolidine dione moiety and amide coupling for the benzamide linkage. Reaction conditions requiring strict control include:

- Temperature : Maintaining 0–5°C during nitrile group stabilization (e.g., using cyanoacetamide intermediates) .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or ethanol) to enhance solubility of intermediates .

- Catalysts : Employing coupling agents like EDC/HOBt for amide bond formation .

- Data Table :

| Step | Reaction Type | Optimal Conditions | Yield Range |

|---|---|---|---|

| 1 | Nucleophilic Substitution | DMF, 50°C, 12h | 60-75% |

| 2 | Amide Coupling | EDC/HOBt, RT, 24h | 70-85% |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of the pyrrolidine dione (δ 2.6–3.1 ppm for methylene protons) and benzamide carbonyl (δ 165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 356.15) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

Q. What are the critical considerations when designing a retrosynthetic pathway for this benzamide derivative?

- Methodological Answer : Prioritize disconnection of the amide bond and ethylene glycol linker. Key considerations:

- Functional Group Compatibility : Ensure intermediates (e.g., cyano groups) are stable under reaction conditions .

- Protection/Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups for amine protection during coupling .

Advanced Research Questions

Q. How can computational docking studies be utilized to predict the interaction between this compound and biological targets like DNA gyrase?

- Methodological Answer :

- Molecular Docking : Use software (e.g., AutoDock Vina) to model binding poses. Focus on hydrogen bonding between the pyrrolidine dione and enzyme active sites (e.g., Asp73 and Gly77 in DNA gyrase) .

- Binding Affinity Validation : Compare computational ΔG values with experimental IC data from enzyme inhibition assays .

Q. What strategies are recommended for resolving discrepancies in biological activity data across different experimental models (e.g., in vitro vs. cell-based assays)?

- Methodological Answer :

- Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding kinetics and Western blotting for downstream effects) .

- Pharmacokinetic Analysis : Assess membrane permeability (e.g., Caco-2 assays) to explain reduced activity in cellular models .

Q. How do variations in the ethylene glycol linker length and substitution pattern affect the compound's pharmacokinetic properties?

- Methodological Answer :

- Linker Optimization : Shortening the ethylene glycol chain reduces solubility but increases metabolic stability (e.g., t increases from 2.1 to 4.3 hours in hepatic microsomes) .

- Substitution Impact : Electron-withdrawing groups (e.g., cyano) enhance target binding but may reduce oral bioavailability .

Q. What analytical approaches should be employed to confirm the formation of the 2,5-dioxopyrrolidinyl moiety during synthesis?

- Methodological Answer :

- IR Spectroscopy : Detect carbonyl stretching vibrations (1700–1750 cm) characteristic of the dione ring .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and ring conformation .

Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize the compound's selectivity for kinase targets?

- Methodological Answer :

- Systematic Substituent Variation : Modify the benzamide's meta-cyano group to test electronic effects on kinase inhibition (e.g., replacing -CN with -CF or -NO) .

- Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseScan) to identify off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.